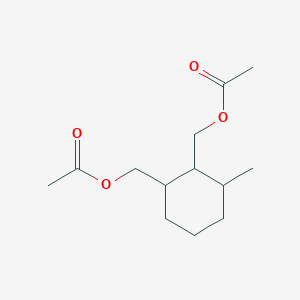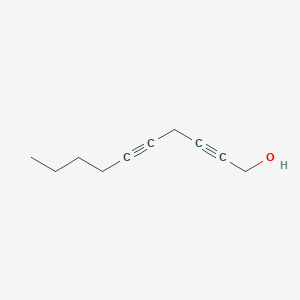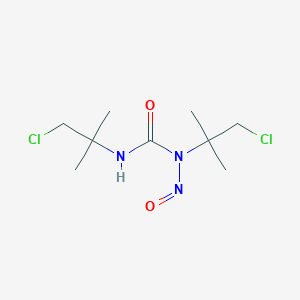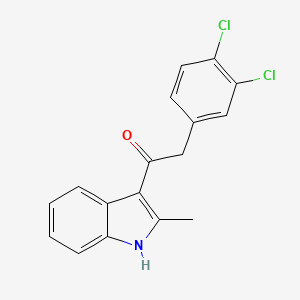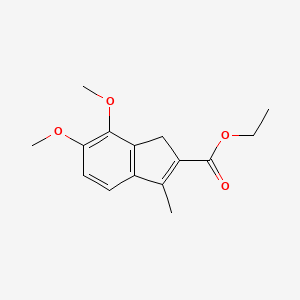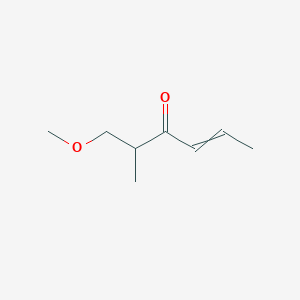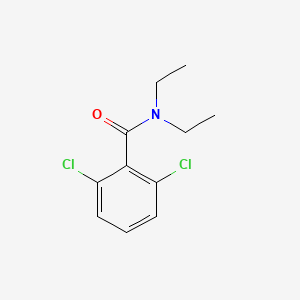
Potassium allyl xanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium allyl xanthate is an organosulfur compound widely used in various industrial and scientific applications. It is a potassium salt of xanthic acid, characterized by its yellowish color and distinctive odor. The compound is primarily utilized in the mining industry as a flotation agent for the extraction of metals from ores. Additionally, it finds applications in organic synthesis and polymer chemistry due to its unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium allyl xanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and allyl alcohol. The reaction proceeds as follows:
KOH+CS2+CH2=CHCH2OH→CH2=CHCH2OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying. The purity of the final product is usually around 90-95%, with impurities such as alkali metal sulfides and carbonates.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium allyl xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted xanthates and alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium allyl xanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential use in biological assays and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity with biological molecules.
Industry: In addition to its use in mining, this compound is employed in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of potassium allyl xanthate involves its ability to form strong bonds with metal ions and other electrophilic species. The xanthate group acts as a nucleophile, attacking electrophilic centers and forming stable complexes. This reactivity is exploited in various applications, from metal extraction to organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Potassium ethyl xanthate
- Potassium isopropyl xanthate
- Potassium amyl xanthate
Comparison: Potassium allyl xanthate is unique due to the presence of the allyl group, which imparts additional reactivity compared to other xanthates. This makes it particularly useful in applications requiring the formation of carbon-carbon bonds. In contrast, other xanthates like potassium ethyl xanthate and potassium isopropyl xanthate are more commonly used in flotation processes due to their higher selectivity for certain metal ions .
Eigenschaften
CAS-Nummer |
5454-74-0 |
|---|---|
Molekularformel |
C4H5KOS2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
potassium;prop-2-enoxymethanedithioate |
InChI |
InChI=1S/C4H6OS2.K/c1-2-3-5-4(6)7;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
IZXCKOBEDZSYQB-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



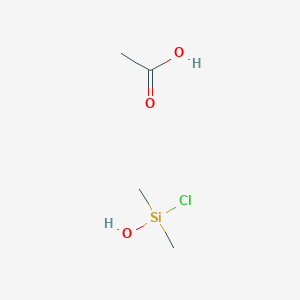
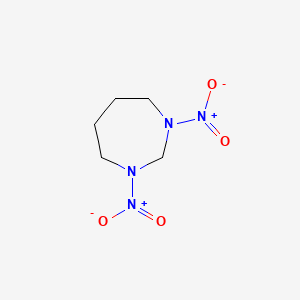
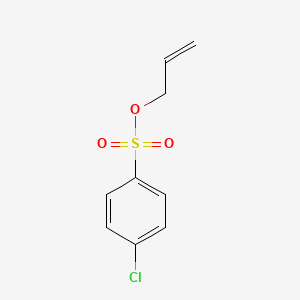

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
